molecular formula C4H5FO2 B186702 (1S,2S)-2-fluorocyclopropanecarboxylic acid CAS No. 127199-14-8

(1S,2S)-2-fluorocyclopropanecarboxylic acid

Cat. No. B186702
M. Wt: 104.08 g/mol
InChI Key: HZQKMZGKYVDMCT-GBXIJSLDSA-N
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Description

“(1S,2S)-2-Fluorocyclopropanecarboxylic Acid” is a useful research chemical . It has a molecular weight of 104.08 and a molecular formula of C4H5FO2 . The IUPAC name for this compound is (1S,2S)-2-fluorocyclopropane-1-carboxylic acid .


Synthesis Analysis

A novel method for asymmetric synthesis of (1S,2S)-2-fluorocyclopropanecarboxylic acid under catalysis of a chiral rhodium catalyst has been reported . The chiral rhodium catalyst can catalyze asymmetric ring closure reaction of 1-fluoro-1-phenylsulfonyl ethylene and ethyl diazoacetate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: C1C(C1F)C(=O)O . The InChI string for this compound is InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1 .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.35±0.1 g/cm3 . It is a white solid and is soluble (34 g/L) at 25 ºC . The predicted boiling point is 202.3±33.0 ºC . The pKa of this compound is predicted to be 3.78±0.20 .

Scientific Research Applications

Enantioselective Synthesis

  • Resolution of cis-2-fluorocyclopropanecarboxylic acid: Enantioselective synthesis of (1S,2S)-2-fluorocyclopropanecarboxylic acid, a key intermediate in quinolone analogue synthesis, was achieved through microbial resolution. A specific microbial strain, selected from soil, showcased high enzymatic specificity for the ester of the compound, resulting in high enantiomeric purity (98% e.e.) (Imura, Itoh, & Miyadera, 1998).

Pharmacological Applications

  • Synthesis of mGluR2 antagonist: A compound, (+)-(1R( *),2R( *))-2-[(1S( *))-1-amino-1-carboxy-2-(9H-xanthen-9-yl)-ethyl]-1-fluorocyclopropanecarboxylic acid (+)-16a, was synthesized. It demonstrated affinity for mGluR2 and exhibited a superior pharmacokinetic profile compared to the parent compound (Sakagami et al., 2008).

Structural and Conformational Studies

  • Microwave and quantum chemical study: The conformational properties and intramolecular hydrogen bonding of 1-fluorocyclopropanecarboxylic acid were explored using microwave spectroscopy and various quantum chemical calculations. This study provided insights into the stable conformers of the compound and their properties, including dipole moments and stability relative to each other (Møllendal, Leonov, & de Meijere, 2005).

Synthesis and Study of Derivatives

  • Stereoselective synthesis: A rhodium-catalyzed cyclopropanation method was used for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid. This process exemplified the cyclopropanation of electron-deficient olefins and diazoacetates (Shibue & Fukuda, 2014).

Potential Therapeutic Applications

  • Antibacterial activity: Novel 6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-4-oxoquinoline-3-carboxylic acids with cyclopropane-fused 2-amino-8-azabicyclo[4.3.0]nonan-8-yl substituents at the C-7 position were synthesized. Some compounds exhibited excellent antibacterial activity and potent inhibitory activity against bacterial DNA topoisomerase IV (Inagaki, Takahashi, & Takemura, 2004).

Safety And Hazards

This compound is classified as a danger according to the GHS hazard statement. It causes severe skin burns and eye damage . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

(1S,2S)-2-fluorocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQKMZGKYVDMCT-GBXIJSLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901262266
Record name (1S,2S)-2-Fluorocyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901262266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-fluorocyclopropanecarboxylic acid

CAS RN

127199-14-8, 105919-34-4
Record name (1S,2S)-2-Fluorocyclopropanecarboxylic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S)-2-Fluorocyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901262266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-2-Fluorocyclopropanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-2-Fluorocyclopropanecarboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Imura, M Itoh, A Miyadera - Tetrahedron: Asymmetry, 1998 - Elsevier
The important key intermediate of quinolone analogue synthesis, (1S,2S)-2-fluorocyclopropanecarboxylic acid, was prepared enantioselectively by a microbial resolution. One of the …
Number of citations: 17 www.sciencedirect.com
A Imura, M Itoh, A Miyadera - Biological and Pharmaceutical Bulletin, 1999 - jstage.jst.go.jp
The esterase form Micrococcus sp., which hydrolyzes n-propyl-2-fluorocyclopropanecarboxylate (3) enantioselectively, was highly purified by three types of chromatography. The …
Number of citations: 3 www.jstage.jst.go.jp
C Zhang, W Qi, Y Li, M Tang, T Yang… - Journal of Medicinal …, 2021 - ACS Publications
TYK2 mediates signaling of IL-23, IL-12, and Type I IFN-driven responses that are critical in immune-mediated diseases. Herein, we report the design, synthesis, and structure–activity …
Number of citations: 13 pubs.acs.org
A IMuRA, M Iron, A MIYADERA - 1999 - jlc.jst.go.jp
The esterase from Micrncoccus sp., which hydrolyzes n-propyl-2-fluorocyclopropanecarboxylate (3) enantioselectively, was highly purified by three types of chromatography. The …
Number of citations: 0 jlc.jst.go.jp

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